molecular formula C16H19NO B3171809 4-(3-Isopropylphenoxy)-3-methylaniline CAS No. 946698-71-1

4-(3-Isopropylphenoxy)-3-methylaniline

Cat. No.: B3171809
CAS No.: 946698-71-1
M. Wt: 241.33 g/mol
InChI Key: UHQLCQMKGVULDA-UHFFFAOYSA-N
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Description

4-(3-Isopropylphenoxy)-3-methylaniline is an organic compound that features a phenoxy group substituted with an isopropyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropylphenoxy)-3-methylaniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropylphenoxy)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(3-Isopropylphenoxy)-3-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Isopropylphenoxy)-3-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Isopropylphenoxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and methylaniline groups makes it a versatile compound for various applications.

Biological Activity

4-(3-Isopropylphenoxy)-3-methylaniline is a compound with notable chemical properties due to its unique substitution pattern. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.

Chemical Structure and Properties

The compound features a phenoxy group attached to a methylaniline, with an isopropyl substitution. This specific structure influences its reactivity and biological interactions.

The biological activity of this compound primarily involves interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, including:

  • Signal Transduction: The compound may influence signaling cascades, affecting cellular responses.
  • Enzyme Inhibition: Preliminary studies suggest potential inhibition of specific enzymes, which could be leveraged in therapeutic contexts.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting potential for this compound as an antimicrobial agent.
  • Anticancer Properties: Initial investigations indicate that the compound may exhibit anticancer effects through modulation of cancer cell metabolism .
  • Interaction with Biological Molecules: The compound's interactions with proteins or enzymes may lead to significant biological effects, warranting further exploration in drug development.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • Anticancer Studies: Research on related phenoxyanilines has demonstrated their ability to inhibit tumor growth in vitro, suggesting that this compound may share similar properties.
  • Enzyme Interaction Studies: Studies have shown that compounds with similar structures can bind to specific enzymes, altering their activity and potentially leading to therapeutic applications .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIsopropyl group on phenoxyAntimicrobial, anticancer potential
3-Chloro-4-(4-isopropylphenoxy)anilineChloro substituent on aromatic ringEnhanced reactivity due to chlorine
3-Chloro-4-(4-chlorophenoxy)anilineDual chloro groupsPotentially enhanced biological activity
3-(4-Chloro-3-ethylphenoxy)anilineEthyl group instead of isopropylDifferent steric effects influencing reactivity

Research Applications

The unique properties of this compound make it a valuable candidate for various applications:

  • Drug Development: Its potential as a therapeutic agent in treating infections or cancer.
  • Biochemical Assays: Utilized in studying enzyme kinetics and interactions within biological systems .
  • Industrial Use: Employed in synthesizing specialty chemicals and materials due to its reactive nature.

Properties

IUPAC Name

3-methyl-4-(3-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-5-4-6-15(10-13)18-16-8-7-14(17)9-12(16)3/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQLCQMKGVULDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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